alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid
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Overview
Description
Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family, which is known for its diverse biological and chemical properties Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of 2-aminophenols followed by an acid-mediated ring closure . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis . These methods not only improve the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against human cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid can be compared with other benzoxazole derivatives such as:
2-Phenylbenzoxazole: Known for its antimicrobial properties.
6-Methylbenzoxazole: Studied for its anti-inflammatory effects.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
51234-58-3 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-7-8-13-14(9-12)20-15(17-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChI Key |
CPJAIYJPNFTBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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